
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester is a complex organic compound with a unique structure that includes a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves multiple steps. One common method includes the reaction of thiosulfuric acid with a quinoline derivative. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted quinoline derivatives.
科学的研究の応用
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves its interaction with specific molecular targets. The quinoline moiety allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thiosulfuric acid derivatives and quinoline-based molecules. Examples include:
- Thiosulfuric acid, S-(2-((5-(4-methoxy-2-quinolyloxy)pentyl)amino)ethyl) ester
- Thiosulfuric acid, S-(2-((5-(4-ethoxy-2-quinolyloxy)pentyl)amino)ethyl) ester
Uniqueness
The uniqueness of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester lies in its specific structure, which combines the properties of thiosulfuric acid and quinoline. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
41287-37-0 |
|---|---|
分子式 |
C17H24N2O4S2 |
分子量 |
384.5 g/mol |
IUPAC名 |
4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C17H24N2O4S2/c1-14-13-17(19-16-8-4-3-7-15(14)16)23-11-6-2-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22) |
InChIキー |
HBWWYZMOHJIFTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
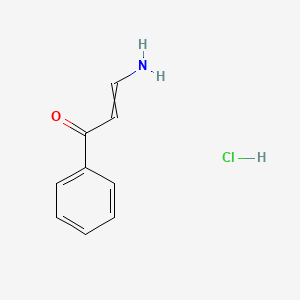

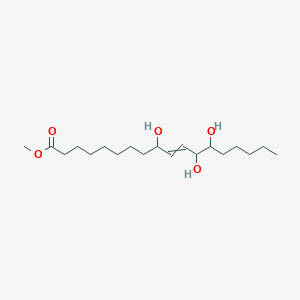
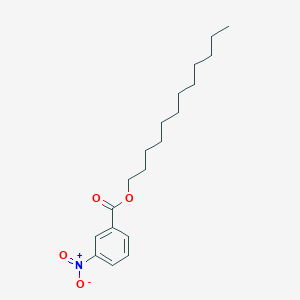


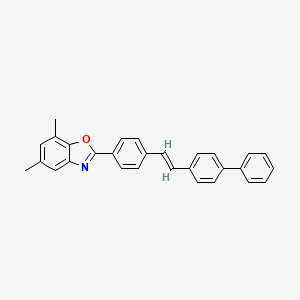

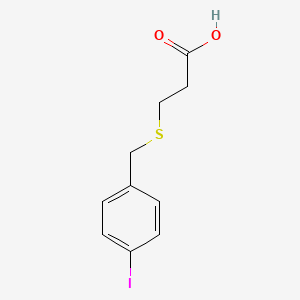
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)



